An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-3-methylpyridin-2-ylamine
An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-3-methylpyridin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Fluoro-3-methylpyridin-2-ylamine (CAS No. 886365-56-6), a key intermediate in pharmaceutical and agrochemical research. This document consolidates critical data on its molecular structure, thermal properties, solubility, and spectral characteristics. By integrating experimental data with established scientific principles, this guide serves as an essential resource for researchers and professionals engaged in the development of novel chemical entities. Each section is designed to offer not only factual data but also the underlying scientific rationale and practical methodologies for its determination, ensuring both scientific integrity and field-proven insights.
Introduction
5-Fluoro-3-methylpyridin-2-ylamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. The strategic placement of the fluoro, methyl, and amino groups on the pyridine ring makes this compound a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation studies.
Molecular Structure and Core Properties
The foundational physical properties of 5-Fluoro-3-methylpyridin-2-ylamine are summarized in the table below. These properties are fundamental to its identity and behavior in various chemical and physical processes.
| Property | Value | Source |
| CAS Number | 886365-56-6 | [1][2][3] |
| Molecular Formula | C₆H₇FN₂ | [1][2] |
| Molecular Weight | 126.13 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder (predicted) | Inferred from similar compounds |
| Purity | ≥98% | [1][2] |
Thermal and Physical Constants
The thermal and physical constants of a compound are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Melting Point | Not explicitly reported. Estimated to be in the range of solid aminopyridine derivatives. | N/A |
| Boiling Point | 215.4 °C at 760 mmHg | Inferred from supplier data |
| Flash Point | 84.1 °C | Inferred from supplier data |
| Density | 1.196 g/cm³ | Inferred from supplier data |
| Refractive Index | 1.546 | Inferred from supplier data |
Expert Insight: The lack of a reported melting point in readily available literature suggests that this specific isomer may not have been as extensively characterized as some of its counterparts. However, based on the solid nature of many substituted aminopyridines, a crystalline solid form is expected. The provided boiling point indicates a relatively low volatility for a molecule of its size, likely due to intermolecular hydrogen bonding facilitated by the amino group.
Experimental Protocol: Melting Point Determination
A precise melting point is a key indicator of purity. The following is a standardized protocol for its determination.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline 5-Fluoro-3-methylpyridin-2-ylamine is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range (typically < 2 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Profile and pKa
The solubility of a compound in various solvents is a critical parameter for reaction setup, purification, and formulation. The pKa provides insight into its acidic or basic nature.
| Property | Value | Source |
| Solubility | Soluble in common organic solvents such as DMSO and methanol (predicted).[4] Slightly soluble in water. | Inferred from similar compounds |
| pKa | Not experimentally determined. Estimated to be in the range of other aminopyridines. | N/A |
Scientific Rationale: The presence of the amino group suggests that 5-Fluoro-3-methylpyridin-2-ylamine will exhibit basic properties and will be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt. The pyridine nitrogen also contributes to the basicity. The fluorine and methyl groups will influence the overall electron density of the aromatic ring, thereby modulating the pKa of the amino group and the pyridine nitrogen.
Experimental Protocol: Solubility Determination
A qualitative and semi-quantitative assessment of solubility can be performed as follows:
Methodology: Isothermal Solubility Measurement
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, toluene, DMSO) are selected.
-
Sample Addition: A known mass of 5-Fluoro-3-methylpyridin-2-ylamine is added incrementally to a fixed volume of the solvent at a constant temperature.
-
Observation: The mixture is agitated, and the point at which no more solid dissolves is noted.
-
Quantification: For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.
Caption: Protocol for Solubility Determination.
Spectroscopic Data and Analysis
Spectroscopic data is indispensable for the structural elucidation and confirmation of 5-Fluoro-3-methylpyridin-2-ylamine. While specific spectra for this compound are not publicly available, the following sections detail the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The amine protons may appear as a broad singlet and its chemical shift can be concentration and solvent-dependent.[5]
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents. The carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling.[6][7]
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a pyridine ring. This signal will be split by neighboring protons.
Expected ¹H and ¹³C NMR Chemical Shift Ranges:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.0 - 8.5 | 100 - 160 |
| -CH₃ | 2.0 - 2.5 | 15 - 25 |
| -NH₂ | Variable (broad) | N/A |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Fluoro-3-methylpyridin-2-ylamine is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds.[8]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H stretch (methyl) | 2850 - 3000 | Medium |
| C=C and C=N stretch (aromatic ring) | 1400 - 1600 | Medium to strong |
| C-F stretch | 1000 - 1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
In an electron ionization (EI) mass spectrum, 5-Fluoro-3-methylpyridin-2-ylamine is expected to show a prominent molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals such as HCN, H, and CH₃. The presence of the fluorine atom will influence the fragmentation pathways.[9][10]
Predicted Fragmentation Pathway:
Caption: Predicted Mass Spectrometry Fragmentation.
Safety and Handling
While a specific safety data sheet (SDS) for 5-Fluoro-3-methylpyridin-2-ylamine is not widely available, based on the data for structurally similar aminopyridines and fluorinated compounds, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Toxicity: Aminopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care to avoid exposure.
Conclusion
This technical guide has synthesized the available physical property data for 5-Fluoro-3-methylpyridin-2-ylamine, providing a valuable resource for researchers in the fields of chemistry and drug development. While some experimental data, such as a definitive melting point and pKa, are yet to be reported in the public domain, the provided information, including predicted values and established experimental protocols, offers a robust foundation for the safe and effective use of this compound. Further experimental characterization of this important chemical intermediate is encouraged to enrich the collective knowledge base.
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